

# anthraquinone-derived antibiotics Altromycin H

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Altromycin H

CAS No.: 160219-87-4

Cat. No.: S639228

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## Chemical and Spectroscopic Properties

**Altromycin H** is a member of the altromycin complex, a group of antibiotics produced by an actinomycete strain. Its structure consists of a central planar chromophore ring, an epoxide ring at C(2), and a disaccharide at C(10) [1]. A key distinguishing feature from other altromycins like Altromycin B is the **absence of a C(5) altrose substituent** [1].

The table below summarizes key spectroscopic and dissociation constants:

Property	Value / Description	Experimental Conditions
Molar Absorptivity ( $\epsilon$ )	5100 M <sup>-1</sup> cm <sup>-1</sup> at 427 nm [1]	Solvent: 50:50 (v/v) H <sub>2</sub> O/CH <sub>3</sub> OH
pKa Values	pK <sub>1</sub> = 6.8 ± 0.1; pK <sub>2</sub> = 9.8 ± 0.1 [1]	Assigned to phenolic groups at C(11) and C(5) on the chromophore.
Cu(II) Complex Stoichiometry	1:1 (Metal:Ligand) [1]	Formed in a water/methanol mixture. Coordination involves carbonyl oxygens.

## Experimental Protocols

The following methodologies are adapted from research papers for studying **Altromycin H**'s properties.

## Spectroscopic Characterization and pKa Determination [1]

This protocol outlines how to determine the dissociation constants (pKa) of **Altromycin H** using UV-Vis and Circular Dichroism (CD) spectroscopy.

- **Materials:** **Altromycin H** standard, Methanol (HPLC-grade), Perchloric acid, Sodium hydroxide, Ultrapure water, Nitrogen gas.
- **Equipment:** UV-Vis Spectrophotometer, Circular Dichroism Spectropolarometer, pH meter.
- **Procedure:**
  - Prepare an **Altromycin H** stock solution in methanol and then dilute it to the desired working concentration in a 50:50 (v/v) mixture of H<sub>2</sub>O/CH<sub>3</sub>OH.
  - Record the initial UV-Vis and CD spectra of the solution.
  - Titrate the solution by adding small, measured volumes of a standard NaOH solution (e.g., 0.1 M).
  - After each addition, measure the pH of the solution and immediately record the UV-Vis and CD spectra.
  - Flush the solution with nitrogen gas to prevent oxidation of the ligand at high pH.
  - Repeat the titration in the opposite direction using a standard HClO<sub>4</sub> solution.
  - **Data Analysis:** Plot the observed absorbance or CD value at a specific wavelength (e.g., 490 nm) against the pH of the solution. The pKa values are determined from the inflection points of the resulting sigmoidal curve.

## Investigation of Metal Complexation [1]

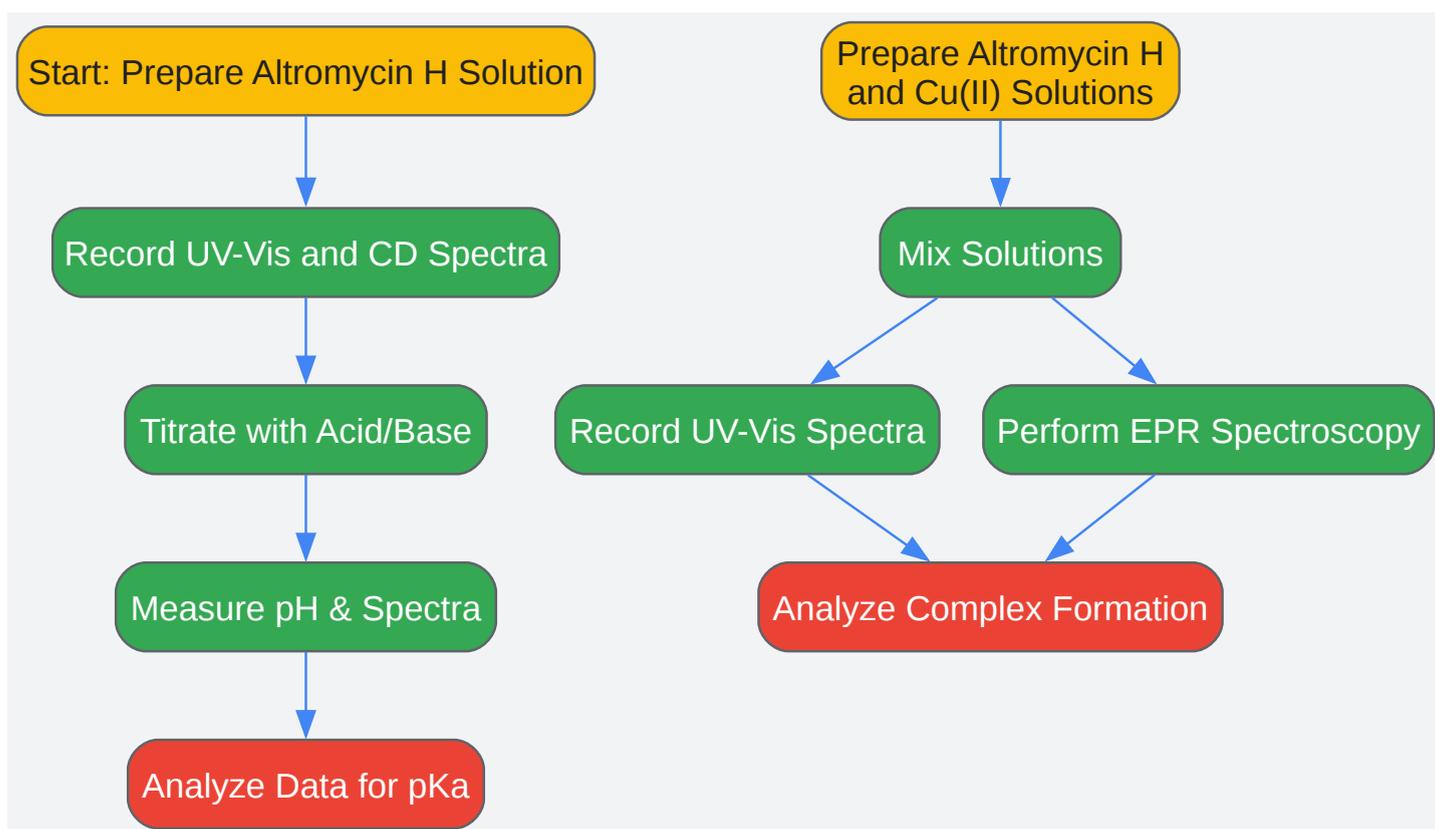
This protocol describes studying the interaction between **Altromycin H** and copper(II) ions.

- **Materials:** **Altromycin H** standard, Cu(ClO<sub>4</sub>)<sub>2</sub>·H<sub>2</sub>O, Methanol, Ultrapure water.
- **Equipment:** UV-Vis Spectrophotometer, EPR Spectrometer.
- **Procedure:**
  - Prepare a solution of **Altromycin H** in a 50:50 H<sub>2</sub>O/CH<sub>3</sub>OH mixture.
  - Prepare a standard solution of Cu(ClO<sub>4</sub>)<sub>2</sub> in the same solvent mixture.
  - Record the UV-Vis spectrum of the **Altromycin H** solution alone.
  - Add increasing amounts of the Cu(II) solution to the **Altromycin H** solution and record the UV-Vis spectrum after each addition. Observe the changes in the absorption bands.
  - For EPR studies, mix **Altromycin H** and Cu(II) at the determined 1:1 molar ratio in the solvent mixture. Record the EPR spectrum at liquid nitrogen temperature (77 K).

- **Data Analysis:** Use the changes in the UV-Vis spectra (e.g., shifts in absorption maxima) and the parameters from the EPR spectrum ( $g_{||}$ ,  $A_{||}$ ,  $g_{\perp}$ ) to confirm complex formation and deduce the coordination geometry.

## Research Workflow Visualization

The diagram below summarizes the experimental pathway for the spectroscopic characterization of **Altromycin H** and its interaction with metal ions, as detailed in the protocols.



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## Research Context and Future Directions

- **Bioactivity Profile:** Altromycins exhibit highly potent cytotoxic activity against various tumor cell lines but only weak antibacterial activity, primarily against Gram-positive bacteria [1].

- **Mechanism of Action (Related Compound):** Studies on Altromycin B suggest that altromycins act by **binding to DNA through intercalation and covalent modification** [1]. The specific mechanism for **Altromycin H** may differ due to its distinct sugar moiety.
- **Current Research Gaps:** Publicly available data on **Altromycin H** is limited. Future research could focus on:
  - **Mode of Action:** Detailed studies on its specific molecular targets and mechanism of action.
  - **Structure-Activity Relationships (SAR):** Systematic modification of its structure to improve potency and solubility.
  - **Semisynthesis:** Using the natural product as a scaffold to generate new derivatives with enhanced bioactivity.

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## References

1. Spectroscopic studies on the anticancer antibiotic ... [sciencedirect.com]

To cite this document: Smolecule. [anthraquinone-derived antibiotics Altromycin H]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b639228#anthraquinone-derived-antibiotics-altromycin-h>]

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### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)